Product packaging for 1-(3-Pyridylmethyl)indole(Cat. No.:)

1-(3-Pyridylmethyl)indole

Cat. No.: B8274471
M. Wt: 208.26 g/mol
InChI Key: FHJTWGHTSSSEBJ-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological activities. nih.govpreprints.org Its designation as a "privileged scaffold" stems from its ability to interact with multiple biological targets with high affinity, making it a recurring feature in many approved pharmaceutical agents. preprints.orgnih.gov

The indole framework is present in essential endogenous molecules, including the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin, highlighting its intrinsic biocompatibility. nih.govpcbiochemres.com This natural precedent has inspired chemists to utilize the indole core as a template for designing novel therapeutic agents across a wide spectrum of diseases. ijpsr.comjchr.org Over 70 synthetic drugs containing the indole moiety are available on the market, treating conditions ranging from inflammation and pain to cancer and viral infections. nih.gov

From a synthetic standpoint, the indole ring is a versatile substrate. The nitrogen atom's lone pair of electrons contributes to the aromatic system, rendering the pyrrole ring electron-rich and susceptible to electrophilic substitution, most commonly at the C3 position. nih.govnih.gov This reactivity allows for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. nih.gov The ability to modify the indole at various positions (N1, C2, C3, and the benzene ring) provides a powerful tool for medicinal chemists to optimize lead compounds. nih.gov

Table 1: Examples of Marketed Drugs Containing the Indole Scaffold

Drug NameTherapeutic Area
Indomethacin (B1671933)Anti-inflammatory nih.gov
VincristineAnticancer nih.gov
SumatriptanAntimigraine
PindololAntihypertensive pcbiochemres.com
DelavirdineAntiviral (HIV) bohrium.com
ArbidolAntiviral (Influenza) pcbiochemres.com

The Strategic Importance of Pyridine-Substituted Indoles in Drug Discovery and Development

The strategic incorporation of a pyridine (B92270) ring onto an indole scaffold has emerged as a highly effective approach in drug discovery. researchgate.net Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, can significantly influence the physicochemical and pharmacological properties of the parent indole molecule. This combination of two distinct heterocyclic systems can lead to compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. researchgate.netresearchgate.net

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can facilitate crucial interactions with biological targets such as enzymes and receptors. researchgate.net Furthermore, the basic nature of the pyridine nitrogen allows for salt formation, which can improve the aqueous solubility and bioavailability of a drug candidate. The relative position of the nitrogen atom in the pyridine ring (positions 2, 3, or 4) and the point of attachment to the indole nucleus provide a high degree of structural diversity, allowing for precise modulation of a compound's properties. researchgate.net

Numerous studies have demonstrated the broad therapeutic potential of pyridine-substituted indoles. These hybrid molecules have been investigated for their efficacy as anticancer, antiviral, antimicrobial, and antidiabetic agents. nih.govresearchgate.nettandfonline.com For example, certain pyridine-fused indole derivatives have shown potent antiviral activity against HIV and Hepatitis C virus (HCV). nih.gov In the context of cancer, various N-pyridinyl substituted indoles have been synthesized and evaluated for their cytotoxic properties. researchgate.net

Current Research Context of 1-(3-Pyridylmethyl)indole within the Landscape of Indole Derivative Studies

Current research on indole derivatives is highly active, with a continuous stream of publications detailing the synthesis and biological evaluation of novel compounds. ijpsr.comnsf.govontosight.ai The focus often lies on creating libraries of related compounds to explore structure-activity relationships and identify potent and selective agents for specific diseases. chula.ac.th Synthetic strategies are constantly being refined to allow for the efficient and diverse production of these molecules. nsf.govopenmedicinalchemistryjournal.com

The investigation of compounds like this compound and its analogs is driven by the established success of both the indole and pyridine moieties in medicinal chemistry. ontosight.ai Research into such derivatives often explores their potential as inhibitors of specific enzymes or as ligands for particular receptors implicated in disease pathways. ontosight.aiturkjps.org For instance, studies on related pyridinylmethyl-indole structures have explored their potential anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai The ongoing exploration of these compounds contributes to the broader understanding of how to effectively combine heterocyclic pharmacophores to generate novel drug candidates with improved therapeutic profiles. tandfonline.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B8274471 1-(3-Pyridylmethyl)indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)indole

InChI

InChI=1S/C14H12N2/c1-2-6-14-13(5-1)7-9-16(14)11-12-4-3-8-15-10-12/h1-10H,11H2

InChI Key

FHJTWGHTSSSEBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CN=CC=C3

Origin of Product

United States

Structure Activity Relationship Sar and Pharmacomodulation Studies of Indole Pyridyl Derivatives

Influence of N-Substitution on the Indole (B1671886) Moiety on Biological Activity

The nitrogen atom at the N-1 position of the indole ring is a critical site for pharmacomodulation. Modifications at this position can significantly impact a compound's biological activity by altering its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. researchgate.net

Research into synthetic indole-3-carbinol (B1674136) (I3C) derivatives for cancer treatment has shown that substitutions on the indole nitrogen can dramatically enhance antiproliferative activity. For instance, adding N-alkoxy substituents of one to four carbons in length led to a striking increase in efficacy against human breast cancer cells. nih.gov This enhancement is attributed to the inhibition of dehydration and the formation of a reactive indolenine intermediate, thereby increasing the bioavailability of the active compound. nih.gov The length of the N-alkoxy chain was directly correlated with increased bioactivity. nih.gov

In the context of developing N-type calcium channel (Ca(v)2.2) blockers for pain treatment, the N-1 position of the indole was a focus for introducing metabolically stable substituents. researchgate.net This highlights the role of N-substitution in improving the drug-like properties of indole derivatives, moving from initial hits to lead compounds with better in vivo performance. researchgate.net Similarly, studies on various N-substituted indoles have demonstrated their potential as sedative agents, indicating that modifications at this position can influence central nervous system activity. impactfactor.org

N-1 SubstituentObserved EffectBiological Context
H (unsubstituted) Baseline activityVarious
Alkoxy chains (1-4 carbons) Increased antiproliferative efficacyBreast Cancer Cells nih.gov
Metabolically stable groups Improved in vivo potency and stabilityN-type Calcium Channel Blockers researchgate.net
Piperidinomethyl Modification of antimicrobial/anticancer profileBis-Schiff Bases

Modulatory Role of the Pyridine (B92270) Ring and its Substituents in Biological Activity

The pyridine ring serves as a versatile scaffold in drug design, acting as a key pharmacophore that influences biological activity through its electronic properties and ability to accept hydrogen bonds. ijnrd.org The nitrogen atom in the pyridine ring is electron-withdrawing, creating a dipole moment and affecting the electron distribution across the ring. This influences how the molecule interacts with biological targets. ijnrd.org

The position of the nitrogen atom (2-, 3-, or 4-pyridyl) and the nature of substituents on the pyridine ring are critical determinants of activity. In a series of 3-substituted, 3-(4-pyridinylmethyl)-1,3-dihydro-1-phenyl-2H-indol-2-ones, the 4-pyridinylmethyl group was essential for their function as enhancers of acetylcholine (B1216132) release, a potential mechanism for treating cognitive disorders like Alzheimer's disease. nih.gov

Structure-activity relationship studies on various pyridine derivatives have revealed that specific substituents can enhance antiproliferative activity. The presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been shown to increase potency against cancer cell lines. nih.gov Conversely, bulky groups or halogen atoms on the pyridine ring often lead to lower activity. nih.gov The number and location of these substituents are crucial; for example, increasing the number of -OMe groups on a pyridine-containing scaffold has been correlated with a significant increase in antiproliferative effects. nih.gov

The cationic charge that can be introduced by quaternizing the pyridine nitrogen can also be exploited to increase the affinity of a compound for specific biological targets, such as the anionic-binding site of acetylcholinesterase (AChE). ijnrd.org

Pyridine Ring ModificationInfluence on ActivityExample Target/Activity
4-Pyridinyl Isomer Essential for activityAcetylcholine Release Enhancement nih.gov
-OMe, -OH, -C=O, -NH2 groups Enhanced activityAntiproliferative nih.gov
Halogens, bulky groups Decreased activityAntiproliferative nih.gov
Quaternization of Nitrogen Increased affinity for anionic sitesAcetylcholinesterase Inhibition ijnrd.org

Positional Effects of Substituents on the Indole Nucleus (e.g., C-3, C-5) in Structure-Activity Correlations

The indole nucleus is highly susceptible to electrophilic substitution, with the C-3 position being the most reactive and preferred site for modification. nih.govimpactfactor.org This makes the C-3 position a primary focus for introducing chemical diversity and modulating biological activity. Many biologically active indoles, including anticancer agents and kinase inhibitors, are substituted at this position. impactfactor.org

In the development of Pim-1 kinase inhibitors, a series of 3,5-disubstituted indole derivatives were studied. The SAR analysis revealed that both the C-3 and C-5 positions are crucial for activity. researchgate.netnih.gov For instance, substitutions at the C-3 position with groups capable of forming hydrogen bonds can be advantageous for binding within the kinase active site. nih.gov

Wilkerson et al. synthesized a series of compounds with various substitutions at the C-3 position of an indol-2-one (B1256649) core, while maintaining a 4-pyridinylmethyl group at the same position. The nature of these C-3 substituents was directly correlated with the ability to enhance acetylcholine release, demonstrating the critical role of this position in defining the pharmacological profile. nih.gov

The C-5 position is another key site for modification. Studies on 5-bromo-indole derivatives have shown that substitution at this position can lead to significant anti-angiogenic and anti-proliferative properties. researchgate.net In the design of PIM-1 inhibitors, contour maps from 3D-QSAR models indicated that bulky substituents at the C-5 position of the indole ring were favorable for enhancing inhibitory activity. nih.gov This suggests that the C-5 position can be modified to improve interactions with the target protein, potentially by occupying a specific hydrophobic pocket.

Indole PositionType of SubstituentImpact on Biological Activity
C-3 Various alkyl and functional groupsModulates acetylcholine release enhancement nih.gov
C-3 Groups capable of H-bondingPotentially improves binding affinity nih.gov
C-5 Bromo groupConfers anti-angiogenic and anti-proliferative effects researchgate.net
C-5 Bulky, electron-withdrawing groupsFavorable for Pim-1 kinase inhibition researchgate.netnih.gov

Rational Design Principles and Structural Optimization Strategies for Enhanced Potency and Selectivity

The rational design of potent and selective indole-pyridyl derivatives relies on a deep understanding of their SAR and the structural biology of their targets. nih.gov A common strategy involves identifying a lead compound and systematically modifying its structure to optimize interactions with the target protein, thereby enhancing potency and selectivity while improving pharmacokinetic properties. nih.gov

One key principle is the use of a rigid scaffold, which can offer multiple sites for modification and lead to sharp structure-activity relationships. nih.gov By rigidifying the molecular structure, it is possible to pre-organize the pharmacophoric elements in an optimal conformation for binding, reducing the entropic penalty upon interaction with the target.

Computational methods like molecular docking are integral to rational design. By simulating the binding of a ligand to its target, researchers can predict binding conformations and affinities, guiding the design of new derivatives with improved properties. nih.gov This approach was successfully used to design novel, potent PIM-1 inhibitors based on the 3,5-disubstituted indole scaffold, where the designed molecules were validated by the computational models before synthesis. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

3D-QSAR is a powerful computational technique used to correlate the biological activity of a series of compounds with their 3D structural properties. mdpi.com This method provides quantitative models that can predict the activity of new compounds and generate visual representations, known as contour maps, which highlight the regions around a molecule where specific physicochemical properties are favorable or unfavorable for activity. researchgate.net

For indole-pyridyl derivatives, 3D-QSAR studies, often employing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating detailed SAR. nih.govnih.gov These models are built by aligning a set of molecules and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. jmaterenvironsci.com

In the study of 3,5-disubstituted indole derivatives as PIM-1 kinase inhibitors, robust CoMFA and CoMSIA models were developed. nih.gov The CoMSIA model, for example, yielded high correlation (R² = 0.989) and predictive (r²pred = 0.969) values. nih.gov The resulting contour maps provided clear guidance for rational drug design:

Steric Fields: Green contours indicated regions where bulky groups would enhance activity (e.g., at the C-5 position of the indole), while yellow contours showed areas where bulk was detrimental.

Electrostatic Fields: Blue contours highlighted areas where electropositive groups were favored, and red contours indicated where electronegative groups would increase potency.

Hydrogen Bond Fields: Cyan contours showed favorable regions for H-bond donors, while purple contours indicated favorable locations for H-bond acceptors.

These 3D-QSAR models not only explain the observed SAR but also serve as a predictive tool to prioritize the synthesis of novel compounds with potentially higher potency, thereby accelerating the drug discovery process. nih.govresearchgate.netmdpi.com

Mechanistic Investigations of Biological Activities and Identification of Pharmacological Targets for Indole Pyridyl Derivatives

Elucidation of Molecular and Cellular Mechanisms of Action

The biological activities of indole-pyridyl derivatives, including 1-(3-Pyridylmethyl)indole, stem from their diverse interactions with various biomolecules and their ability to modulate key cellular pathways. Mechanistic studies have revealed that these compounds can engage with proteins, nucleic acids, and cellular membranes, leading to a wide range of pharmacological effects.

Protein Interaction Mechanisms (e.g., Enzyme Inhibition, Receptor Binding)

Indole-pyridyl derivatives exert significant biological effects by physically interacting with a variety of proteins. These interactions can lead to the inhibition of enzymes that are crucial for disease progression or the modulation of receptors that control cellular signaling. This targeted engagement with specific proteins is a cornerstone of their therapeutic potential.

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a central role in cellular communication. nih.gov Indole-pyridyl derivatives have been designed and synthesized to act as ligands for several aminergic GPCRs, demonstrating the scaffold's versatility in targeting this receptor class. nih.gov

Research has shown that specific 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles can bind with nanomolar affinity to dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov For the human 5-HT4 receptor, specific residues such as S197(5.43) have been identified as crucial for the binding of indole-based antagonists like GR113808. nih.gov The 5-HT4 receptor is a recognized therapeutic target for central and peripheral nervous system disorders, including Alzheimer's disease. nih.gov Studies combining the 3-(4-piperidyl)-1H-indole group, known for inhibiting the serotonin transporter (SERT), with other fragments have produced compounds with high to moderate binding affinity for 5-HT1A receptors and SERT. mdpi.com

Table 1: Interaction of Indole (B1671886) Derivatives with G-Protein Coupled Receptors

Compound Class Target Receptors Affinity/Activity Reference
5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles Dopamine D2, 5-HT1A, 5-HT2A Nanomolar range affinity; some act as antagonists nih.gov
GR113808 (Indole-based antagonist) Human 5-HT4 Receptor High affinity; binding is lost upon S197(5.43)A mutation nih.gov
4-(1H-indol-3-yl)-1-piperidyl derivatives 5-HT1A Receptors, SERT High to moderate binding affinity mdpi.com

The indole-pyridyl structure is a key feature in a variety of potent enzyme inhibitors, targeting enzymes implicated in cancer, neurodegenerative diseases, and infectious diseases.

Murine Double Minute 2 (MDM2): The pyrido[b]indole derivative SP-141 has been identified as a novel MDM2 inhibitor. nih.govnih.gov Unlike many inhibitors that block the MDM2-p53 interaction, SP-141 directly binds to the MDM2 protein, inhibiting its expression and promoting its degradation. nih.govnih.gov This activity is effective in breast cancer models, irrespective of the p53 status of the cancer cells. nih.gov Other spirooxindole derivatives have also been designed as potent inhibitors of the p53-MDM2 interaction. mdpi.commdpi.com

Kelch-like ECH-Associated Protein 1 (Keap1): The Keap1-Nrf2 protein-protein interaction (PPI) is a critical regulator of cellular oxidative stress response. nih.govnih.gov Indole derivatives have been identified as inhibitors of this interaction, leading to increased intracellular levels of the transcription factor Nrf2. nih.govnih.gov This, in turn, boosts the expression of antioxidant enzymes like NADPH:quinone oxidoreductase 1 (NQO1). nih.govmdpi.com A novel Keap1-Nrf2 PPI inhibitor, KCB-F06, was found to bind to Keap1 by forming hydrogen bonds with residues ARG380 and ASN414. mdpi.com Additionally, benzo[g]indole derivatives have been discovered as a novel class of non-covalent Keap1-Nrf2 PPI inhibitors. elsevierpure.com

Aromatase: Aromatase (CYP19) is a key enzyme in estrogen biosynthesis and a major target in the treatment of estrogen receptor-positive breast cancer. nih.govnovartis.combreastcancernow.org Simple 3-pyridyl arylethers and 1-aryl pyrrolo[2,3-c]pyridines have been developed as potent aromatase inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.govebi.ac.uk For example, compound 23 from one study exhibited an IC50 of 59 nM. nih.gov Pyridoglutethimide, an analogue of aminoglutethimide, also competitively inhibits human placental aromatase with a Ki value of 1.7 μmol/L. nih.gov

Quinone Reductase 1 (NQO1): NQO1 is an antioxidant enzyme involved in the detoxification of quinones. nih.gov The indolequinone ES936 acts as a potent, mechanism-based inhibitor of NQO1. drugbank.com Its mechanism involves enzymatic reduction, which forms a reactive iminium species that covalently modifies Tyr 127 or Tyr 129 residues in the enzyme's active site. drugbank.com Dicoumarol is another well-known competitive inhibitor of NQO1. proteopedia.orgmedchemexpress.com

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme that breaks down dopamine and is a key target in the treatment of Parkinson's disease. nih.govparkinsons.org.ukparkinson.org A series of N-substituted indole-based analogues have been designed as selective and competitive MAO-B inhibitors. nih.gov The compound N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) showed particularly high inhibitory activity with an IC50 value of 0.78 µM and a competitive inhibition constant (Ki) of 94.52 nM. nih.gov

Plasmepsin II: Plasmepsins are aspartic proteases used by the Plasmodium falciparum parasite to degrade hemoglobin, making them a target for antimalarial drugs. ijmr.net.innih.gov Plasmepsin II (PMII) is a well-studied member of this family. nih.govnih.gov Novel peptidomimetic chalcones incorporating an indole moiety have been synthesized and shown to inhibit plasmepsin II with IC50 values ranging from 2 to 57 µM. ijmr.net.in Other studies have focused on developing reversed-statine type inhibitors, with the best compounds exhibiting Ki values of 250 nM for Plasmepsin I and 1.4 µM for Plasmepsin II. researchgate.net

Table 2: Enzyme Inhibitory Activities of Indole-Pyridyl and Related Derivatives

Enzyme Target Compound/Derivative Class Potency (IC50/Ki) Mechanism of Action Reference
MDM2 Pyrido[b]indole SP-141 - Direct binding, inhibits expression, promotes degradation nih.govnih.gov
Keap1 Indole derivatives (e.g., 9g) - Inhibits Keap1-Nrf2 protein-protein interaction nih.govnih.gov
Aromatase 1-aryl pyrrolo[2,3-c]pyridines IC50 = 59 nM (for compound 23) Competitive inhibition nih.govebi.ac.uk
NQO1 Indolequinone ES936 - Mechanism-based covalent modification of active site drugbank.com
MAO-B N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide IC50 = 0.78 µM; Ki = 94.52 nM Competitive inhibition nih.gov
Plasmepsin II Peptidomimetic chalcones IC50 = 2-57 µM - ijmr.net.in

Nucleic Acid Interaction Mechanisms (e.g., DNA Binding, Topoisomerase I Inhibition)

Certain indole derivatives have been shown to interact directly with nucleic acids, a mechanism that contributes to their antitumor properties. Studies have focused on synthesizing new indole derivatives and evaluating their ability to bind to DNA and inhibit enzymes like topoisomerase I. nih.gov

The interaction with calf thymus DNA (ctDNA) has been confirmed through absorption and fluorescence spectroscopy, which revealed changes in the spectroscopic properties of the compounds upon binding. nih.gov The indole nucleus is thought to facilitate the incorporation of these molecules into the DNA structure. nih.gov For instance, the compound 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one demonstrated a high DNA binding constant (Kb) of 5.69 × 10^4. nih.gov However, this specific compound did not inhibit topoisomerase-I activity, indicating that DNA binding and topoisomerase inhibition are not always linked. nih.gov Other studies on pyridyl-substituted isoindolines have identified compounds that act as highly potent DNA intercalators, while others bind to DNA in a sequence-selective manner without intercalation. nih.gov

Cellular Membrane Disruption and Permeabilization

The interaction of indole-pyridyl derivatives with cellular membranes represents another mechanism of biological action. For example, 3-substituted indoles have demonstrated inhibitory activity against vancomycin-intermediate Staphylococcus aureus (VISA), with minimum inhibitory concentrations (MIC) between 8–16 mg/L, through a mechanism believed to involve nucleophilic addition. dovepress.com While not a direct measure of membrane disruption, activity against bacteria with thickened cell walls suggests a potential interaction with the cell envelope. Furthermore, synthetic amphiphilic dipeptides have been shown to target fungal and bacterial membranes through an interplay of charge and hydrophobicity, highlighting a potential mechanism for related structures. dovepress.com

Modulation of Specific Biological Pathways and Processes

The interaction of indole-pyridyl derivatives with their molecular targets initiates a cascade of events that modulate specific biological pathways. A prominent example is the modulation of the Keap1-Nrf2 pathway. By inhibiting the Keap1-Nrf2 protein-protein interaction, these compounds prevent the degradation of Nrf2. nih.govnih.gov The stabilized Nrf2 can then translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the upregulation of a suite of protective enzymes, including NQO1, heme oxygenase-1 (HO-1), and transketolase (TKT). nih.govmdpi.com This activation of the Nrf2 pathway is a key mechanism for cellular protection against oxidative stress. frontiersin.org

In the context of cancer, the inhibition of MDM2 by the pyrido[b]indole SP-141 leads to the downregulation of MDM2 expression and destabilization of the MDM2 protein. nih.gov This modulation affects cell cycle progression, inducing apoptosis and arresting cells in the G2/M phase, ultimately inhibiting cancer cell proliferation and migration. nih.gov Similarly, the inhibition of enzymes like aromatase by pyridyl-indole analogues directly impacts steroid biosynthesis pathways, which is critical in hormone-dependent cancers. nih.gov

Furthermore, derivatives of indole-pyrimidine have been developed as inhibitors of kinases such as GSK-3, CDK5, and CK1ε, which are implicated in the pathology of neurodegenerative diseases like Alzheimer's. google.com By inhibiting these kinases, the compounds can interfere with pathways leading to tau hyperphosphorylation and the production of β-amyloid peptides. google.com

Interference with Pathogenic Bacterial Physiological Functions

Indole-pyridyl derivatives employ a multi-targeted approach to inhibit the growth of pathogenic bacteria, primarily by disrupting fundamental physiological processes such as respiratory metabolism and membrane integrity. nih.gov Synthetic indole derivatives have been shown to target the proton motive force (PMF), an essential electrochemical transmembrane gradient required for bacterial survival. nih.gov The dissipation of the PMF leads to the death of bacterial cells, including tolerant persister cells. nih.gov This disruption of the electrochemical gradient halts the production of adenosine (B11128) triphosphate (ATP) by F0F1-ATPase, effectively starving the bacteria of energy. nih.govmdpi.com

Furthermore, these compounds can interfere with the bacterial electron transport chain. nih.gov Some derivatives also induce the leakage of intracellular ATP by perturbing the bacterial membrane, further compromising the cell's energy reserves and viability. mdpi.com Studies on specific indole derivatives containing pyridinium (B92312) moieties have confirmed their ability to modulate and interfere with the physiological processes and functions of pathogenic bacteria, leading to potent antibacterial effects. nih.gov This mechanism, which targets core energy-producing pathways, suggests a lower probability for the development of bacterial resistance compared to antibiotics with more specific targets. nih.gov

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Arrest

A key mechanism behind the anticancer activity of indole derivatives is their ability to trigger programmed cell death, or apoptosis, and to halt the proliferation of cancer cells by inducing cell cycle arrest. nih.govnih.gov Studies on various indole compounds, such as Indole-3-carbinol (B1674136) (I3C) and its derivative 3,3'-diindolylmethane (B526164) (DIM), demonstrate that they can induce apoptosis in a range of human cancer cells, including prostate, breast, and leukemia cell lines. nih.govh1.conih.gov This induction of apoptosis can occur independently of the p53 tumor suppressor gene, a pathway that is often mutated in cancer cells. nih.govnih.gov The apoptotic process is mediated through the activation of caspases and can involve the suppression of critical cell survival signaling pathways like Akt and STAT5. h1.co

In addition to inducing apoptosis, these derivatives can cause cell cycle arrest, primarily at the G1 or G2/M phase. nih.govmdpi.com The G1 arrest is often mediated by the activation of the p53 protein, which then stimulates the transcription of p21, a potent inhibitor of cyclin-dependent kinase 2 (CDK2). nih.gov This action prevents the cell from progressing from the G1 to the S phase of the cell cycle. nih.gov Other mechanisms for G1 arrest include the overexpression of cell cycle regulatory genes like P27 and P53 and the downregulation of CDK2. nih.gov Arrest at the G2/M phase has also been observed, associated with the reduced expression of key mitotic regulatory proteins such as CDK1 and cyclin B. mdpi.com

Regulation of Cellular Oxidative Stress Responses

Indole-pyridyl derivatives exhibit a dual role in regulating cellular oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them. nih.govnih.gov Depending on the cellular context, these compounds can either promote or mitigate oxidative stress.

In an antibacterial context, some synthetic indole derivatives can induce oxidative stress to kill pathogens. nih.gov One identified mechanism involves the interference with the mevalonate (B85504) pathway, which blocks the synthesis of bacterial antioxidants like staphyloxanthin. nih.gov This inhibition leads to an accumulation of ROS within the bacteria, causing oxidative damage and cell death. nih.gov

Conversely, in other biological systems, indole derivatives can act as potent antioxidants. nih.govnih.gov Certain derivatives have been shown to protect cells by reducing oxidative stress. nih.gov They achieve this by up-regulating the expression and activity of the body's own antioxidant factors and enzymes, such as SOD2, NRF2, and NQO1. nih.gov This antioxidant capability helps to neutralize harmful ROS, protecting cells from damage and contributing to the neuroprotective effects observed with some indole compounds. mdpi.com

Phenotypic Characterization of Diverse Biological Activities with Mechanistic Correlates

The mechanistic actions of this compound and its analogs translate into a broad spectrum of observable biological activities. These phenotypic effects, including antifungal, antibacterial, and anticancer properties, are the direct result of the molecular interactions detailed previously.

Antifungal Activities (e.g., against Rhizoctonia solani)

Derivatives of indole have demonstrated significant potential as antifungal agents, particularly against plant pathogenic fungi that threaten global agriculture. nih.gov Research has focused on their efficacy against pathogens like Rhizoctonia solani, the causative agent of rice sheath blight. nih.gov

In one study, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and evaluated for their antifungal properties. Several of these compounds displayed remarkable and broad-spectrum activity against five different plant pathogenic fungi. nih.gov Notably, compound 3u from this series showed exceptional activity against Rhizoctonia solani, with a half-maximal effective concentration (EC50) of 3.44 mg/L. This potency was superior to that of established fungicides like carvacrol (B1668589) (EC50 of 7.38 mg/L) and phenazine-1-carboxylic acid (EC50 of 11.62 mg/L), highlighting the promise of indole derivatives as leads for new agricultural fungicides. nih.gov

CompoundTarget FungusEC50 (mg/L)Reference Compound 1EC50 (mg/L)Reference Compound 2EC50 (mg/L)
Compound 3u (3-indolyl-3-hydroxy oxindole derivative)Rhizoctonia solani3.44Carvacrol7.38Phenazine-1-carboxylic acid11.62

Antibacterial Activities

Indole-pyridyl derivatives have shown potent antibacterial activity against a wide range of bacteria, including multidrug-resistant (MDR) strains and significant plant pathogens. nih.govnih.gov Their efficacy stems from their ability to disrupt core bacterial functions, as discussed in section 4.2.1.

One study focusing on novel indole derivatives containing pyridinium moieties identified a compound (designated Compound 43 ) with high activity against prevalent phytopathogenic bacteria. It exhibited EC50 values of 1.0 µg/mL against Xanthomonas oryzae pv. oryzae (Xoo) and 1.9 µg/mL against Xanthomonas oryzae pv. oryzicola (Xoc). nih.gov Other synthetic indole derivatives, SMJ-2 and SMJ-4 , were found to be highly effective against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov Furthermore, certain tris(1H-indol-3-yl)methylium salts have demonstrated MICs between 0.13 and 2.0 µg/mL against Gram-positive organisms. mdpi.com

Compound Class/NameBacterial StrainActivity MetricValue (µg/mL)
Indole derivative with pyridinium (Compound 43)Xanthomonas oryzae pv. oryzae (Xoo)EC501.0
Indole derivative with pyridinium (Compound 43)Xanthomonas oryzae pv. oryzicola (Xoc)EC501.9
Synthetic Indole Derivative (SMJ-2)Gram-positive bacteria (e.g., MRSA)MIC0.25 - 2
Synthetic Indole Derivative (SMJ-4)Gram-positive bacteriaMIC0.25 - 16
tris(1H-Indol-3-yl)methylium saltsGram-positive bacteriaMIC0.13 - 2.0
Indole-1,2,4 triazole conjugatesGram-negative bacteriaMIC~250

Anticancer/Antitumor Activities

The ability of indole-pyridyl derivatives to induce apoptosis and cell cycle arrest translates into significant cytotoxic effects against various human tumor cell lines. nih.govnih.gov These compounds have been evaluated against cancers of the lung, ovary, skin (melanoma), central nervous system (CNS), and colon. nih.gov

Pyridino[2,3-f]indole-4,9-dione derivatives, in particular, have shown exceptional cytotoxicity. nih.gov For instance, one such compound displayed an ED50 value of 0.006 µg/ml against XF 498 human CNS tumor cells, which was more potent than the standard chemotherapy drug doxorubicin. nih.gov Another derivative in the same class was significantly more cytotoxic against HCT 15 colon tumor cells than doxorubicin. nih.gov Further studies on related structures confirmed potent cytotoxic effects, with some derivatives exhibiting greater activity against all tested tumor cell lines and being notably more effective against SK-OV-3 ovarian cancer cells than doxorubicin. nih.gov Other classes of indole derivatives have also shown promising results, with IC50 and LC50 values in the low micromolar to nanomolar range against various cancer cell lines, including liver, breast, and leukemia cells. frontiersin.orgnih.gov

Compound Class/NameCancer Cell LineCell Line TypeActivity MetricValue
Pyridino[2,3-f]indole-4,9-dione (Compound 5)XF 498Human CNS TumorED500.006 µg/ml
Pyridino[2,3-f]indole-4,9-dione (Compound 7)HCT 15Human Colon TumorED500.065 µg/ml
Indole Derivative (Compound 1c)HeLaHuman Cervical CancerLC500.50 µM
Indole Derivative (Compound 1c)MCF-7Human Breast CancerLC500.55 µM
Indole Derivative (Compound 1c)HepG2Human Liver CancerLC500.9 µM
Bisindole Derivative (Compound 31)MOLT-3Human LeukemiaIC502.04 µM

Anti-Inflammatory Activities

Indole-pyridyl derivatives have demonstrated significant potential as anti-inflammatory agents. researchgate.netnrfhh.com Research has shown that these compounds can effectively reduce inflammation in various experimental models. researchgate.netnih.gov The anti-inflammatory effects are believed to be mediated through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase. nih.gov These enzymes are heme-dependent, and the iron-chelating properties of some pyridine-4-one derivatives may contribute to their anti-inflammatory action. nih.gov

One study highlighted that 3-indolyl pyridine (B92270) derivatives exhibit good anti-inflammatory activity. researchgate.net Another investigation into N-pyridinyl(methyl)indolylpropanamides, developed as non-acidic nonsteroidal anti-inflammatory drugs (NSAIDs), found that certain derivatives were highly potent in reducing ear swelling in mice, with activity comparable to or even exceeding that of established drugs like ibuprofen (B1674241) and dexamethasone. nih.gov Specifically, N-Pyridinyl(methyl)-N1-substituted-3-indolepropanamides showed significant activity in both topical and systemic inflammation models. nih.gov

Furthermore, structural modifications of ursolic acid with an indole ring led to derivatives with enhanced anti-inflammatory potential. nih.govchemrxiv.org These derivatives were found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and downregulate the expression of iNOS and COX-2. nih.govchemrxiv.org Molecular docking studies suggest that these compounds may exert their effects by interacting with the NF-κB signaling pathway. nih.govchemrxiv.org

Compound/DerivativeModelKey Findings
3-Indolyl pyridine derivativesGeneralGood anti-inflammatory activity. researchgate.net
N(3)-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide]TPA-induced mouse ear swellingMore potent than ibuprofen, comparable to dexamethasone. nih.gov
N-Pyridinyl(methyl)-N1-substituted-3-indolepropanamidesPMA mouse ear swelling, Carrageenan rat paw edemaHigh topical and significant systemic anti-inflammatory activity. nih.gov
Ursolic acid-indole derivativesLPS-induced RAW 264.7 cells and miceReduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), iNOS, COX-2. nih.govchemrxiv.org

Antiviral Activities (e.g., HIV-1 Fusion Inhibition)

Indole derivatives have emerged as a promising scaffold for the development of antiviral agents, particularly against the Human Immunodeficiency Virus-1 (HIV-1). nih.gov One of the key mechanisms of action is the inhibition of viral entry into host cells, specifically through the disruption of the fusion process mediated by the gp41 envelope glycoprotein. nih.gov

Structure-based drug design has led to the identification of indole compounds that act as fusion inhibitors by binding to a hydrophobic pocket on gp41. nih.gov This interaction prevents the conformational changes necessary for the fusion of the viral and cellular membranes. nih.gov The binding affinities of these compounds to the hydrophobic pocket have shown a strong correlation with their fusion inhibitory activity and their ability to inhibit viral replication. nih.gov

Other indole derivatives have been found to target different stages of the HIV-1 life cycle. For instance, some derivatives inhibit the reverse transcriptase (RT) enzyme, which is crucial for the conversion of viral RNA into DNA. unav.edu Novel indolylarylsulfone derivatives have demonstrated potent activity against wild-type HIV-1, with some compounds showing efficacy in the nanomolar range. nih.gov Additionally, 3-oxindole derivatives have been identified as inhibitors of Tat-mediated viral transcription, a process essential for the expression of viral genes. mdpi.com

Compound ClassTargetMechanism of Action
Indole compoundsgp41Inhibit viral fusion by binding to the hydrophobic pocket. nih.gov
IndolylarylsulfonesReverse TranscriptaseInhibit reverse transcription. nih.gov
Pyrimido[5,4-b]indolesReverse TranscriptaseInhibit reverse transcriptase, but with high cytotoxicity. unav.edu
3-Oxindole derivativesTat-mediated transcriptionInhibit viral gene expression. mdpi.com

Antimalarial Activities (e.g., Plasmepsin II Inhibition)

The hemoglobin degradation pathway in the malaria parasite Plasmodium falciparum is a critical target for antimalarial drug development. ijmr.net.in Plasmepsins, a family of aspartic proteases involved in this pathway, have been a focus of inhibitor design. ijmr.net.inresearchgate.net

Hydroxyethylamine-based scaffolds, which are characteristic of plasmepsin inhibitors, have been incorporated into indole-pyridyl structures to create potent antimalarial agents. nih.gov These compounds act by inhibiting the catalytic activity of plasmepsins, such as Plasmepsin II and IV, thereby disrupting hemoglobin digestion and leading to parasite death. ijmr.net.innih.gov

Structure-guided optimization of a hit compound from a screening campaign led to the development of analogues with low nanomolar inhibitory activity against both Plasmepsin IV and P. falciparum growth in erythrocytes. nih.gov Some inhibitors have shown high selectivity for plasmepsins over the closely related human protease cathepsin D. researchgate.net Further studies on the mechanism of action revealed that these compounds can also inhibit the maturation of the P. falciparum subtilisin-like protease SUB1 and block parasite egress from red blood cells, suggesting a multi-faceted antimalarial effect. bohrium.com

Inhibitor TypeTarget Enzyme(s)Key Outcome
Hydroxyethylamine-based analoguesPlasmepsin II, IVLow nanomolar inhibition of enzyme activity and parasite growth. nih.gov
Reversed-statine type isosteresPlasmepsin I, IIModest but promising inhibitory activity. researchgate.net
Peptidomimetic inhibitorsPlasmepsin IVPotent antimalarial activity with selectivity over human cathepsin D. bohrium.com

Anticonvulsant Activities

Indole and its derivatives have been recognized for their diverse biological effects, including anticonvulsant properties. arabjchem.orgresearchgate.net While specific studies focusing solely on the anticonvulsant activities of this compound are limited, the broader class of indole alkaloids and their synthetic derivatives are considered a promising source for the discovery of novel anticonvulsant drugs. siena.edunih.gov The structural versatility of the indole nucleus allows for modifications that can lead to compounds with potent central nervous system activity.

Antidiabetic Activities

Indole-pyridyl derivatives have shown significant promise as antidiabetic agents, primarily through the inhibition of key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase. tandfonline.comnih.govresearchgate.net By inhibiting these enzymes, these compounds can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. nih.gov

A series of indole–pyridine carbonitrile derivatives were synthesized and evaluated for their antidiabetic potential. tandfonline.comnih.govresearchgate.net Several of these derivatives exhibited potent inhibitory activities against α-glucosidase and α-amylase, with some showing greater potency than the standard drug acarbose. tandfonline.comnih.govresearchgate.net Kinetic studies, along with in silico molecular docking, have been employed to understand the type of inhibition and the binding interactions of these compounds with the target enzymes. tandfonline.comnih.gov

Beyond enzyme inhibition, other indole derivatives have been investigated for their potential to act as fructose-1,6-bisphosphatase (FBPase) inhibitors, another important target for type 2 diabetes. nih.gov The indole scaffold is also a key feature in compounds that can improve glucose tolerance and reduce fasting blood glucose in animal models. jchemrev.com The antihyperglycemic and antioxidant properties of some synthetic indole compounds further contribute to their potential as antidiabetic agents. researchgate.net

Derivative ClassTarget(s)Key Findings
Indole–pyridine carbonitrilesα-glucosidase, α-amylasePotent inhibition, some exceeding the activity of acarbose. tandfonline.comnih.govresearchgate.net
N-acylsulfonamide indole-2-carboxylic acidsFructose-1,6-bisphosphatase (FBPase)Submicromolar inhibitory activity. nih.gov
Pyridine carboxamidesGlucokinase (GK)Activation of GK, a key regulator of glucose metabolism. jchemrev.com

Antihypertensive Activities

Indole derivatives have been investigated for their potential to lower blood pressure. arabjchem.orgresearchgate.net The mechanisms underlying the antihypertensive effects of these compounds are varied and can include actions on the central nervous system and inhibition of enzymes involved in blood pressure regulation. arabjchem.org

One study on indole-3-pyruvic acid, a keto analogue of tryptophan, demonstrated that repeated administration significantly decreased systolic blood pressure in various rat models of hypertension. nih.gov This effect was correlated with an increase in cerebral serotonin metabolism, suggesting a centrally mediated mechanism of action. nih.gov

Other synthetic indole derivatives have been designed as angiotensin-converting enzyme (ACE) inhibitors. orientjchem.org ACE plays a crucial role in the renin-angiotensin system, a key regulator of blood pressure. By inhibiting ACE, these compounds can lead to vasodilation and a reduction in blood pressure. arabjchem.org For example, pyridino[1,2-a]imidazo[5,4-b]indole has shown strong antihypertensive activity in spontaneously hypertensive rats. nih.gov

Antioxidant Activities

Indole-pyridyl derivatives possess notable antioxidant properties, which are attributed to their ability to scavenge free radicals and reduce oxidative stress. nrfhh.comdigitellinc.com The indole nucleus itself, particularly the heterocyclic nitrogen atom with its free electron pair, acts as an active redox center, contributing to the antioxidant efficacy of these compounds. nih.govresearchgate.net

The antioxidant potential of various indole derivatives has been evaluated using in vitro assays such as the DPPH radical scavenging assay. digitellinc.com In some cases, the synthesized derivatives have exhibited antioxidant activity surpassing that of standard antioxidants. digitellinc.com The type of substituent on the indole ring has been shown to modulate the antioxidant ability of these compounds. nih.gov

Furthermore, some indole derivatives have demonstrated cytoprotective activity against oxidative damage in cellular models. nih.gov This protective effect is often linked to their interactions with cell membrane components, which helps to mitigate the harmful effects of oxidative stress. nih.gov The antioxidant properties of indole-pyridyl compounds may also contribute to their other observed biological activities, such as their anti-inflammatory and antidiabetic effects. researchgate.net

Compound/Derivative ClassAssay/ModelKey Findings
Indole-incorporated pyridine derivativesDPPH radical scavenging, reducing power assaysSignificant antioxidant potential, surpassing standard antioxidants. digitellinc.com
C-3 substituted indole derivativesIn vitro antioxidant assays, human red blood cellsPyrrolidinedithiocarbamate moiety showed the most activity as a radical scavenger and Fe3+-Fe2+ reducer. High cytoprotective activity against oxidative hemolysis. nih.gov
Substituted pyridoindolesGeneralHighly effective scavengers of reactive oxygen species. nih.gov

Molecular Interactions and Supramolecular Chemistry of Indole Pyridyl Systems

Detailed Analysis of Ligand-Protein Binding Dynamics

The interaction of indole-pyridyl ligands with protein targets is a dynamic process governed by a complex interplay of intermolecular forces. easychair.org Understanding these dynamics at an atomic level is crucial for rational drug design. easychair.org Molecular Dynamics (MD) simulations are a primary tool for exploring the conformational changes in both the ligand and the protein upon binding, revealing the transient and stable interactions that determine binding affinity. easychair.orgnih.gov

For indole-based ligands, binding is often driven by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comaalto.fi The indole (B1671886) nitrogen can act as a hydrogen bond donor, while the aromatic rings facilitate hydrophobic and π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within the protein's binding pocket. mdpi.comaalto.fi The pyridyl nitrogen adds a further dimension, acting as a hydrogen bond acceptor.

MD simulations can characterize the reorganization of the binding pocket and the formation of these key interactions. easychair.org The analysis of simulation trajectories helps in identifying crucial residues involved in ligand recognition and the stability of the resulting complex. nih.gov For instance, studies on small molecule binding to intrinsically disordered proteins (IDPs) have shown that ligands can engage in highly dynamic interactions, in contrast to the more rigid binding observed in structured proteins. ucl.ac.uk This dynamic nature, involving rapid association and dissociation, is a key aspect of the binding mechanism for some indole derivatives. ucl.ac.uk

Table 1: Key Intermolecular Interactions in Indole-Pyridyl-Protein Binding

Interaction Type Ligand Moiety Involved Protein Residue Examples Typical Role in Binding
Hydrogen Bonding (Donor) Indole N-H Asp, Glu, Ser Anchoring, Specificity
Hydrogen Bonding (Acceptor) Pyridyl N Asn, Gln, Ser, Tyr Orientation, Specificity
π-π Stacking Indole Ring, Pyridyl Ring Trp, Tyr, Phe Stability, Affinity
Hydrophobic Interactions Indole & Pyridyl Rings Ala, Val, Leu, Ile Desolvation, Affinity
Cation-π Interactions Indole Ring Lys, Arg Stability, Specificity

Metal-Indole Interactions and Coordination Chemistry

The coordination chemistry of indole derivatives is rich and varied, owing to the versatile metal-binding abilities of the indole ring. researchgate.net While the pyridyl group in 1-(3-Pyridylmethyl)indole provides a conventional and strong coordination site for metal ions, the indole moiety itself can participate in metal binding in several ways, influencing the structure, reactivity, and electronic properties of the resulting metal complexes. researchgate.netmdpi.com Transition metals are particularly well-suited to form a wide array of coordination compounds due to their ability to exist in multiple oxidation states and coordinate with various ligands. solubilityofthings.com The formation of these complexes involves the metal center acting as a Lewis acid (electron acceptor) and the ligand as a Lewis base (electron donor). utexas.edu

Beyond the expected coordination through the pyridyl nitrogen, the indole ring offers several modes of interaction with metal centers. researchgate.net The most common is through the deprotonated indole nitrogen (indolyl anion), forming a strong σ-bond. However, more novel interactions have been reported that significantly expand the coordination possibilities.

One such novel mode involves the formation of a σ-bond between a metal and the C3 carbon of the indole ring. Furthermore, a σ-bond between Pd(II) and the pyridine-like nitrogen of the 3H-indole tautomer has also been reported. mdpi.comnih.gov

Perhaps the most unconventional interaction is the binding of a metal to the π-system of the C(2)-C(3) double bond. This type of interaction is analogous to metal-alkene complexes. Evidence for the accessibility of this bond to metals comes from reactions of indoles with electrophilic metal-bound carbenes, which can lead to cyclopropanation at the 2- and 3-positions. researchgate.net This demonstrates that metal centers can approach and interact with this electron-rich π-bond, even if it leads to a subsequent reaction rather than a stable coordination complex. researchgate.net

Table 2: Modes of Metal Coordination in Indole-Containing Ligands

Binding Mode Description Metal Examples Reference
N1 (Indolyl) σ-bond with deprotonated indole nitrogen. Cu(I), Cu(II), Pd(II), Pt(II) researchgate.net
N (3H-Tautomer) σ-bond with the pyridine-like nitrogen of the 3H-indole tautomer. Pd(II) mdpi.comnih.gov
C3-Alkylation Formation of a metal-carbon bond at the C3 position. Fe(II), Rh(II) researchgate.netresearchgate.net
π-Coordination (C2-C3) Interaction of the metal with the π-electrons of the C2-C3 double bond. Rh(II) researchgate.net

The electron-rich nature of the indole ring makes it susceptible to oxidation, a process that can be facilitated by coordination to a metal ion. researchgate.net The introduction of such redox-active ligands into transition metal complexes can lead to novel redox behavior, as the ligand can serve as an electron reservoir. rsc.org This is particularly relevant for earth-abundant metals that typically favor one-electron redox processes. rsc.org

This redox activity is crucial in the context of bioinorganic chemistry. For example, the redox interplay between metal ions like copper or iron and biological molecules can lead to the generation of reactive oxygen species (ROS) through Fenton-like chemistry. nih.gov The ability of an indole-containing ligand to participate in these redox cycles by forming radical species can significantly impact the biological activity of the metal complex. researchgate.netnih.gov

Intermolecular Forces and Crystal Packing Motifs in Related Indole Structures

The solid-state architecture of indole derivatives is dictated by a variety of weak and strong intermolecular interactions, which govern the crystal packing. iosrjournals.org A quantitative analysis of these interactions is essential for crystal engineering and predicting the physical properties of materials. iosrjournals.org The dominant forces in indole-containing crystals include hydrogen bonding, π-π stacking, and weaker C-H···π interactions. nih.govacs.org

N-H···π Interactions: In indoles with an unsubstituted N-H group, this is often the strongest interaction, with calculated energies around -28 kJ/mol. nih.gov It involves the acidic proton of the N-H group interacting with the electron-rich face of an adjacent indole ring. nih.govacs.org

π-π Stacking: These interactions occur between the aromatic rings of adjacent molecules. They can adopt various geometries, such as parallel-displaced or T-shaped (edge-to-face). The interaction energies for π-π stacking are typically in the range of -18 to -60 kJ/mol, depending on the specific geometry and substituents. nih.govnih.gov

Hydrogen Bonds: Classical hydrogen bonds, such as N-H···O or N-H···N, form when suitable acceptor atoms are present in the molecule or co-crystallized solvent. These are strong interactions, with energies around -34 kJ/mol. nih.gov

C-H···π and C-H···O Interactions: These weaker hydrogen bonds also play a significant role in stabilizing the crystal lattice, with energies ranging from -13 to -34 kJ/mol. iosrjournals.orgnih.gov

These interactions combine to form distinct crystal packing motifs. A common arrangement in indole structures is the herringbone packing , which arises from a combination of N-H···π and π-π interactions. nih.gov Molecules can also arrange into layered motifs or supramolecular columns stabilized by a network of these non-covalent forces. nih.govnih.gov

Table 3: Interaction Energies in Indole Derivative Crystal Structures

Interaction Type Example Calculated Energy (kJ/mol) Reference
N-H···π Indole N-H to adjacent indole π-face -28 nih.gov
π-π Stacking Parallel-displaced indole rings -18 to -60.8 nih.govnih.gov
Hydrogen Bond N-H···O -34 to -37.3 iosrjournals.orgnih.gov
Dipole-Dipole Interaction between molecular dipoles -18 nih.gov
C-H···π C-H bond to adjacent indole π-face -29.9 iosrjournals.org
C-H···O C-H bond to an oxygen acceptor -13.1 to -15.7 nih.gov

Investigation of Self-Assembly Properties of Amphiphilic Indole Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov Amphiphilic molecules, which possess both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part, are prime candidates for self-assembly in aqueous environments. nih.gov An indole-pyridyl scaffold like this compound is inherently hydrophobic. By chemically attaching a hydrophilic group (such as a polyethylene (B3416737) glycol chain, a sugar moiety, or a charged headgroup) to this core, an amphiphilic indole derivative can be created. nih.govnih.gov

In an aqueous medium, these amphiphilic molecules would spontaneously assemble to minimize the unfavorable contact between their hydrophobic indole-pyridyl parts and water. nih.gov This process is driven by the hydrophobic effect. The resulting supramolecular structures depend on the specific balance between the hydrophobic and hydrophilic parts of the molecule.

Micelles: If the hydrophilic headgroup is significantly larger than the hydrophobic tail, the molecules may assemble into spherical micelles. The hydrophobic indole-pyridyl cores would form the interior of the micelle, shielded from the water, while the hydrophilic groups would form the outer corona, interacting with the aqueous solvent. rsc.org

Vesicles (or Liposomes): Amphiphiles with a geometry that is more cylindrical, often with two hydrophobic tails or a specific headgroup size, can form bilayer sheets that close upon themselves to form vesicles. These structures consist of an aqueous core enclosed by a lipid bilayer. rsc.org

Nanotubes or Fibrils: Certain peptide-based amphiphiles are known to form extended one-dimensional structures like nanotubes or fibrils, often stabilized by specific interactions like hydrogen bonding between the peptide segments. nih.govrsc.org An appropriately designed indole-containing amphiphile could potentially form similar structures.

The critical aggregation concentration (CAC) is a key parameter that defines the minimum concentration at which these self-assembled structures begin to form. nih.gov The study of these self-assembling systems is vital for applications in drug delivery, where the hydrophobic core of a micelle or the aqueous interior of a vesicle can be used to encapsulate therapeutic agents. nih.gov

Computational and Theoretical Chemistry Studies of 1 3 Pyridylmethyl Indole and Analogues

Molecular Docking and Ligand Binding Mode Prediction to Pharmacological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. mdpi.com This method is instrumental in structure-based drug design for identifying potential drug candidates. For analogues of 1-(3-Pyridylmethyl)indole, docking studies have been crucial in evaluating their binding affinity and interaction patterns with a variety of pharmacological targets.

Detailed research findings from docking studies on indole (B1671886) derivatives reveal their potential as inhibitors for several key enzymes. For instance, in the pursuit of tyrosinase inhibitors for treating hyperpigmentation, indole-thiourea derivatives have been docked into the active site of mushroom tyrosinase (mTYR) and human tyrosinase-related protein 1 (TYRP1). nih.govnih.gov These studies show that the ligands fit well within the hydrophobic binding pocket surrounding the binuclear copper active site, a mode of interaction that is critical for inhibiting enzyme activity. nih.govmdpi.com One notable analogue, compound 4b, exhibited superior binding energies of -7.0 kcal/mol for mTYR and -6.5 kcal/mol for TYRP1, surpassing the standard inhibitor, kojic acid. nih.govnih.gov

Similarly, indole-based compounds have been evaluated as inhibitors for other significant targets. Docking analyses of indole-based diaza-sulphonamides against Janus kinase 3 (JAK-3), a protein implicated in oral cancer, demonstrated strong binding affinities, with scores ranging from -8.8 to -9.7 kcal/mol. nih.gov These scores are comparable to the clinically used drug Doxorubicin, suggesting high potential. nih.gov Furthermore, studies on indole derivatives as inhibitors of Monocarboxylate Transporter 1 (MCT1), a target in cancer therapy, revealed strong binding affinities, corroborating their potent antiproliferative activities observed in vitro. nih.gov

The table below summarizes representative docking results for various indole analogues against their respective pharmacological targets.

Compound ClassTarget ProteinPDB CodeBinding Energy (kcal/mol)Key Interacting Residues
Indole-thiourea derivative (4b)Mushroom Tyrosinase (mTYR)2Y9X-7.0N81, M280, N260, H263
Indole-thiourea derivative (4b)Tyrosinase-Related Protein 1 (TYRP1)5M8M-6.5Y362, R374, H381, S394, T391
Indole-diaza-sulphonamideJAK-34L00-9.7Not Specified
N-substituted β-carbolineBreast Cancer Target1PYE-11.99ASP145, ASP86, PHE82, ILE10, LEU83

Data compiled from multiple studies on indole analogues. nih.govnih.govnih.govresearchgate.netmdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties: EHOMO, ELUMO, Energy Gap)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules. researchgate.net These methods are used to calculate fundamental electronic properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net The EHOMO indicates the ability of a molecule to donate electrons, while the ELUMO reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

For indole and its derivatives, DFT calculations have been performed to elucidate their structural and electronic characteristics. figshare.comscispace.com Studies on pyrido[3,4-b]indole derivatives (β-carbolines), which are structural analogues of this compound, have utilized DFT to analyze how different substituents affect the electronic properties of the core structure. dntb.gov.uaresearchgate.net For example, a computational study on 1-substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate revealed that an anthracen-9-yl substituent at the C1-position significantly enhances the chemical reactivity of the parent compound. trdizin.gov.tr This enhancement is supported by Natural Bond Orbital (NBO) analysis, which showed increased electron delocalization. trdizin.gov.tr

The HOMO-LUMO energy gap is particularly important; a smaller gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating it is more readily able to engage in chemical reactions. nih.gov In the context of materials science, these parameters are also predictive of a molecule's potential as an organic semiconductor. nih.gov

Below is a table of calculated electronic properties for representative indole-based structures.

Compound/DerivativeMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Methyl 9H-pyrido[3,4-b]indole-3-carboxylateDFT/6-31G(d,p)-5.93-1.963.97
1-(anthracen-9-yl)-substituted derivativeDFT/6-31G(d,p)-5.55-2.313.24
Nitro derivative of BN indole (A6)DFTNot SpecifiedNot Specified2.59
Di(p-methyl benzyl)(dibromo)(1,10-phenanthroline) tin(IV) complexB3LYP/LanL2DZ-5.69-1.783.91

Values are illustrative and sourced from computational studies on various indole analogues. researchgate.netnih.govresearchgate.net

Molecular Dynamics Simulations for Assessing Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, analyzing the physical motions of atoms and molecules over time. scielo.brnih.gov This technique is crucial for assessing the stability of a docked ligand-protein complex and understanding the conformational changes that occur upon binding. nih.govacs.org

MD simulations have been effectively used to validate the binding modes of indole derivatives predicted by docking. nih.gov For instance, after docking indole-thiourea derivatives into the active site of mushroom tyrosinase, MD simulations were performed to confirm the stability of the complex. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) were analyzed. A stable complex is typically characterized by low RMSD and RMSF values, indicating minimal deviation from the initial docked pose and less flexibility in the protein's residues, respectively. nih.govnih.govmdpi.com The stability of the mTYR-ligand complex was further supported by consistent Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA) values, and the persistence of strong hydrogen bonds throughout the simulation. nih.gov

In another study involving indole derivatives as potential inhibitors for Cyclin-dependent kinase 2 (CDK2), MD simulations over 100 nanoseconds confirmed the stability and interaction patterns of the lead compound, Metralindole. scielo.br The simulation showed that the ligand remained securely within the binding pocket, maintaining key interactions with amino acid residues like LYS89, PHE80, and LEU83, thus validating its potential as an effective inhibitor. scielo.br These simulations provide a more rigorous assessment of a ligand's binding hypothesis than docking alone, making them an indispensable tool in computational drug design. nih.govacs.org

Predictive Computational Screening for Material Properties (e.g., Charge Mobility based on Crystal Structure)

Computational screening is a powerful strategy for the rational design of new molecular materials with tailored properties, such as those desired for organic electronics. chemrxiv.org This approach bridges the gap between the design of a single molecule, its predicted assembly in a solid state (crystal packing), and the resulting material properties like charge-carrier mobility. chemrxiv.org While specific studies on this compound for material applications are not prominent, the methodology is well-established for related heterocyclic compounds.

The process often begins with DFT calculations to determine the electronic properties of a candidate molecule, such as its HOMO and LUMO energy levels. researchgate.net For organic semiconductors, these energies are critical for charge injection and transport. Following this, crystal structure prediction (CSP) can be employed to determine how molecules will pack in a crystalline solid, as the intermolecular arrangement heavily influences charge transport. chemrxiv.org

The charge mobility is then calculated based on factors like the electronic coupling between adjacent molecules (transfer integrals) and the reorganization energy (the energy required for a molecule's geometry to relax after gaining or losing a charge). chemrxiv.org High-performance materials are often characterized by strong intermolecular π-π stacking, which facilitates efficient charge transport. researchgate.net Computational screening allows for the rapid evaluation of large libraries of virtual compounds. For example, a screening of diazaisoindigo-based polymers, which share structural motifs with pyridyl-indoles, successfully identified candidates with high hole mobilities, which were later confirmed experimentally. researchgate.net This in silico approach can efficiently guide synthetic efforts toward molecules with the most promising electronic properties for applications in devices like organic field-effect transistors (OFETs). researchgate.net

Future Research Trajectories and Unexplored Potential of 1 3 Pyridylmethyl Indole in Academic Research

Design and Synthesis of Next-Generation Indole-Pyridyl Derivatives with Enhanced Therapeutic Efficacy and Targeted Specificity

The development of next-generation indole-pyridyl derivatives is centered on optimizing the core structure to enhance therapeutic effects and achieve greater target specificity. The versatility of the indole (B1671886) scaffold allows for modifications at various positions, which can significantly influence the compound's biological activity. semanticscholar.orgnih.gov Research has demonstrated that the strategic placement of different substituents on both the indole and pyridine (B92270) rings can lead to compounds with improved potency and refined pharmacological profiles.

One key area of exploration involves the synthesis of analogs with modified linkers between the indole and pyridine rings or substitutions on the aromatic systems. For instance, studies on related indole-based structures have shown that altering the linkage between aromatic systems can impact molecular shape and, consequently, biological activity. nih.gov The synthesis of 1,3-disubstituted-9H-pyrido[3,4-b]indoles, for example, has led to the identification of potent antifilarial agents, where the nature of substituents at positions 1 and 3 was critical for activity. nih.gov Similarly, the synthesis of 3-methyl-2-phenyl-1-substituted-indole derivatives as analogs of indomethacin (B1671933) highlights a strategy where the core indole structure is modified to enhance anti-inflammatory and analgesic properties. nih.gov

Future design strategies will likely focus on creating hybrid molecules that combine the indole-pyridyl pharmacophore with other biologically active moieties to achieve multi-target effects or improved drug-like properties. nih.gov For example, the creation of pyridyl-indole-based chalcones incorporated with a sulfonamide group has been explored for potential antitumor properties. mdpi.com The synthesis of these complex derivatives often employs multi-step reaction sequences, starting from functionalized indoles and pyridines. nih.govmdpi.com

Table 1: Examples of Synthetic Strategies for Indole-Pyridyl Analogs

Base Scaffold Synthetic Approach Objective/Application Reference
9H-pyrido[3,4-b]indoles Synthesis of 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives Development of macrofilaricidal agents nih.gov
3-methyl-2-phenyl-indole Fisher indole synthesis followed by insertion of benzyl (B1604629) or benzoyl fragments Creation of anti-inflammatory and analgesic agents nih.gov
Pyrido[2,3-d]pyrimidin-7-one Multi-step optimization of a pyrido[2,3-d]pyrimidin-7-one scaffold Discovery of potent ENPP1 inhibitors for cancer immunotherapy nih.gov
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Fischer indole synthesis followed by amide coupling Identification of novel CFTR potentiators nih.gov

Identification and Validation of Novel Pharmacological Targets

The indole-pyridyl framework is recognized for its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. nih.govrsc.org Derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and antidepressant agents. nih.govmdpi.comnih.gov A significant avenue for future research lies in identifying and validating new molecular targets for these compounds, thereby expanding their therapeutic applications.

Recent studies have identified potent pyridine-indole hybrids as novel inhibitors of CYP17A1, a key enzyme in androgen biosynthesis, making them promising candidates for prostate cancer therapy. nih.gov In this research, biological assays confirmed that the synthesized compounds significantly inhibited CYP17A1 enzymatic activity. nih.gov Other research has explored indole derivatives as inhibitors of tubulin polymerization, topoisomerases, and various kinases, all of which are critical targets in oncology. nih.gov The indole moiety is a common feature in drugs targeting 5-HT receptors, which are involved in a variety of neurological processes. nih.gov

The search for new targets extends beyond cancer and neurological disorders. Indole derivatives have been investigated for a range of biological activities, including:

Antidepressant activity: Evaluated through forced swim tests, with some 2-4-pyridyloxadiazino(5,6-b)indole derivatives showing potent effects. documentsdelivered.comnih.gov

Antimicrobial activity: The indole scaffold is present in compounds with antibacterial, antifungal, and antiviral properties. nih.govresearchgate.net

Enzyme inhibition: Besides CYP17A1, indole derivatives have been designed to inhibit other enzymes like cholinesterases and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). nih.govdocumentsdelivered.comacademie-sciences.fr

Validation of these novel targets will require a combination of in vitro biochemical assays, cell-based studies, and in vivo animal models to elucidate the mechanism of action and confirm therapeutic potential. nih.govmdpi.com

Advancements in Sustainable and Economically Viable Synthesis Methodologies

A growing emphasis in chemical synthesis is the development of sustainable and cost-effective methods that minimize environmental impact and improve efficiency. journalijar.com For indole and its derivatives, this involves moving away from classical methods that may require harsh conditions or toxic reagents, towards greener alternatives. rsc.orgthieme-connect.com

Recent advancements focus on several key areas:

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single reaction to form a complex product, offering high atom economy and efficiency. rsc.org A novel, catalyst-free MCR has been developed for synthesizing polysubstituted pyrroles, including indole-pyrrole conjugates, in a green solvent. nih.gov Another sustainable MCR assembles the indole core from anilines and glyoxal (B1671930) dimethyl acetal (B89532) in ethanol (B145695) without a metal catalyst. rsc.org

Catalyst-Free and Solvent-Free Conditions: Eliminating catalysts and solvents, particularly those that are hazardous or derived from petrochemicals, is a core principle of green chemistry. nih.gov Research has demonstrated the synthesis of indolizine, a related nitrogen-fused heterocycle, via a copper-catalyzed reaction under solvent-free conditions. nih.gov

Flow Chemistry: Continuous-flow synthesis offers advantages in safety, scalability, and efficiency over traditional batch processing. rsc.org A metal-free, continuous-flow process has been developed for the synthesis of a 1,2,4-triazole (B32235) acetic acid derivative, demonstrating enhanced safety and higher yields compared to batch methods. rsc.org

These modern synthetic strategies represent a significant step towards making the production of 1-(3-Pyridylmethyl)indole and its derivatives more environmentally friendly and economically feasible for large-scale applications. journalijar.comrsc.org

Integration of Advanced Computational Modeling with Experimental Validation

The integration of computational modeling with experimental research has become an indispensable tool in modern drug discovery. japsonline.com In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations provide valuable insights into drug-receptor interactions, predict biological activity, and guide the design of new molecules. japsonline.comnih.gov

For indole-pyridyl derivatives, computational approaches are being used to:

Identify Binding Modes: Molecular docking simulations help predict how a ligand binds to the active site of a target protein. nih.gov This was used to identify possible binding modes of novel pyridine-indole hybrids to the CYP17A1 enzyme. nih.gov Docking studies also revealed that interaction with the amino acid Glu 121 is crucial for the binding of certain indole derivatives to the Pim-1 kinase. nih.gov

Develop QSAR Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. semanticscholar.orgjapsonline.com These models can predict the activity of unsynthesized compounds, helping to prioritize which derivatives to synthesize and test. japsonline.comnih.gov For a series of Pim-1 inhibitors, robust 3D-QSAR models were developed to understand the structural requirements for activity. nih.gov

Predict Pharmacokinetic Properties: In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies can forecast a compound's drug-like properties, such as oral absorption and potential for toxicity, early in the discovery process. japsonline.com

Validate Experimental Results: MD simulations can be used to examine the stability of ligand-protein interactions predicted by docking, providing a more dynamic picture of the binding event. nih.gov This approach was used to investigate the pivotal role of specific amino acid interactions for indole-based Pim-1 inhibitors. nih.gov

By combining these computational predictions with targeted synthesis and biological evaluation, researchers can streamline the drug discovery process, reducing the time and cost associated with developing new therapeutic agents based on the this compound scaffold. nih.govjapsonline.com

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for confirming the molecular structure of 1-(3-Pyridylmethyl)indole and its derivatives?

  • Methodology : Use a combination of 1H NMR , 13C NMR , and IR spectroscopy to confirm functional groups and connectivity. For unambiguous structural determination, single-crystal X-ray diffraction (XRD) is critical, as demonstrated in studies of related indole-pyridine hybrids (e.g., dihedral angles of 39.9° and 72.9° between aromatic rings) . Mass spectrometry (ESI-MS) can validate molecular weight, particularly for intermediates prone to fragmentation during synthesis .

Q. How can researchers optimize the synthesis of this compound derivatives?

  • Methodology : Employ stepwise alkylation or condensation reactions, as shown in the synthesis of 3-{1-[(4-methylphenyl)sulfonyl]-1,4-dihydropyridin-4-yl}-1H-indole. Key steps include:

  • Low-temperature pyridinium salt formation (0°C) to control reactivity .
  • Neutralization and extraction (e.g., chloroform) to isolate intermediates .
  • Crystallization from acetonitrile to obtain high-purity crystals for structural analysis .

Q. What intermolecular interactions stabilize the crystal lattice of this compound-based compounds?

  • Methodology : Analyze XRD data to identify C–H···N hydrogen bonds and π-π stacking between aromatic rings. For example, C17–H17⋯N4 and C7–H7⋯Cl2 interactions contribute to lattice stability in pyrazole-indole hybrids .

Advanced Research Questions

Q. How can computational tools like DFT predict the reactivity of this compound derivatives in alkylation or elimination reactions?

  • Methodology : Calculate Fukui functions and condensed softness indices to identify nucleophilic/electrophilic sites. For instance, DFT studies on 2,3-bis[(3-pyridylmethyl)amino]-2(Z)-butene-1,4-dinitrile revealed that:

  • Electrophilic attack favors the nitrile group, validated by Mulliken and Löwdin population analyses .
  • Temperature-dependent reactivity (alkylation at low temps vs. elimination at high temps) aligns with computed hydride-acceptor behavior .

Q. What strategies are effective for studying the pharmacological potential of this compound derivatives?

  • Methodology : Combine molecular docking and QSAR modeling with experimental validation:

  • Docking studies : Prioritize derivatives with strong binding to receptors (e.g., serotonin or kinase targets) based on indole's "privileged structure" status .
  • QSAR : Correlate structural features (e.g., pyridylmethyl substitution patterns) with bioactivity using crystallographic data (e.g., bond angles, torsion parameters) .

Q. How do peripheral substituents on the pyridylmethyl group influence the electronic properties of this compound?

  • Methodology : Use DFT-optimized molecular electrostatic potential (MEP) maps to visualize electron-rich/-poor regions. For example:

  • Electron-withdrawing groups (e.g., sulfonyl) reduce indole’s electron density, altering reactivity in nucleophilic additions .
  • Coordination of 3-pyridyl groups with metal ions (e.g., Pd²⁺) enhances electron donation to macrocyclic systems, as seen in porphyrazine derivatives .

Notes

  • Contradictions : While indole derivatives broadly exhibit antimicrobial and anticancer activity , specific this compound analogs may require tailored functionalization to enhance target selectivity.
  • Unresolved Issues : The role of 3-pyridylmethyl group conformation in modulating metallation kinetics (e.g., Pd²⁺ coordination) remains understudied .

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